molecular formula C5H10N4 B1489377 1-(2-aminoethyl)-1H-pyrazol-5-amine CAS No. 144991-31-1

1-(2-aminoethyl)-1H-pyrazol-5-amine

Cat. No. B1489377
M. Wt: 126.16 g/mol
InChI Key: LTOKFCQKYZDGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of amines involves various methods, including the reaction of alcohols with ammonia, reduction of nitriles, amides, nitro compounds, and reductive amination of aldehydes and ketones .


Molecular Structure Analysis

Amines are classified as primary, secondary, or tertiary depending on the number of carbon-containing groups attached to the nitrogen atom . The nitrogen atom in amines is sp3 hybridized, and the geometry about nitrogen is pyramidal .


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions, including acid-base reactions, alkylation, acylation, and reactions with nitrous acid . They can also act as ligands in coordination chemistry .


Physical And Chemical Properties Analysis

Amines generally have strong, often unpleasant odors. They can form hydrogen bonds, which gives them higher boiling points than hydrocarbons of similar molecular weight . They are also polar, making them more soluble in water than comparable hydrocarbons .

Safety And Hazards

The safety and hazards of amines depend on their specific structure. Some amines are relatively harmless, while others can be toxic or carcinogenic . It’s important to handle them with appropriate safety precautions.

Future Directions

Amines have a wide range of applications in pharmaceuticals, agrochemicals, and materials science, and research is ongoing to develop new syntheses and applications .

properties

IUPAC Name

2-(2-aminoethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c6-2-4-9-5(7)1-3-8-9/h1,3H,2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOKFCQKYZDGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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